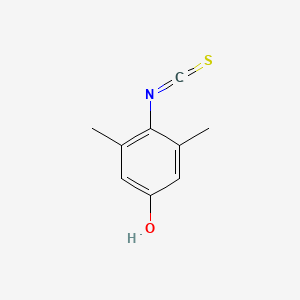
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound that is often used in organic synthesis and research. The compound features a toluenesulfonyl group, which is a common protecting group in organic chemistry, and a deuterium-labeled hexane chain. The presence of deuterium atoms makes this compound useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Methyl-1-hexanol, which is a chiral alcohol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-2-Methyl-1-hexanol is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Labeling: The final step involves the introduction of deuterium atoms. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The toluenesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Reduction: The compound can be reduced to (S)-2-Methyl-1-hexanol-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include (S)-2-Methyl-1-iodohexane-d3, (S)-2-Methyl-1-alkoxyhexane-d3, or (S)-2-Methyl-1-aminohexane-d3.
Reduction: (S)-2-Methyl-1-hexanol-d3.
Oxidation: Corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. The deuterium labeling helps in studying reaction mechanisms through isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the toluenesulfonyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the deuterium atoms are retained, providing insights into reaction pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane
- (S)-2-Methyl-1-hexanol
- (S)-2-Methyl-1-iodohexane-d3
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its combination of chirality and deuterium labeling. This makes it particularly valuable in studies involving isotopic effects and chiral synthesis. The presence of the toluenesulfonyl group also enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1329610-58-3 |
|---|---|
Molekularformel |
C14H22O3S |
Molekulargewicht |
273.405 |
IUPAC-Name |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
InChI-Schlüssel |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Synonyme |
(2S)-2-(Methyl-d3)-1-hexanol 4-Methylbenzenesulfonate; (S)-2-(Methyl-d3)-1-hexyl Tosylate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)



![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
